molecular formula C6H8N4O2S B14288110 Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate CAS No. 126335-05-5

Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate

Cat. No.: B14288110
CAS No.: 126335-05-5
M. Wt: 200.22 g/mol
InChI Key: WJIQMCAJSOYAFG-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is a chemical compound with a unique structure that includes a triazole ring and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the acrylate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which enable its diverse applications in various fields of scientific research.

Properties

126335-05-5

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

methyl (E)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoate

InChI

InChI=1S/C6H8N4O2S/c1-12-5(11)2-3-13-6-9-8-4-10(6)7/h2-4H,7H2,1H3/b3-2+

InChI Key

WJIQMCAJSOYAFG-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/SC1=NN=CN1N

Canonical SMILES

COC(=O)C=CSC1=NN=CN1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.